
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
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Overview
Description
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a hydroperoxide derivative of octadecatrienoic acid. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It is characterized by the presence of multiple double bonds and a hydroperoxide functional group, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid. The process can be carried out using various oxidizing agents, such as hydrogen peroxide or molecular oxygen, in the presence of catalysts like lipoxygenases. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different products.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Catalysts such as lipoxygenases are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, epoxides, and other oxidized or reduced forms of the original compound. These products can have distinct biological activities and applications.
Scientific Research Applications
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is involved in the study of lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound contributes to understanding the role of lipid peroxides in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of antioxidants and other bioactive compounds.
Mechanism of Action
The mechanism of action of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and molecular targets. The compound’s hydroperoxide group is key to its reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
(13S)-13-Hydroxyoctacosa-9,11,15-trienoic acid methyl ester: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of a hydroperoxide group
Linolenic acid: The precursor to (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, it lacks the hydroperoxide functional group.
Uniqueness
This compound is unique due to its hydroperoxide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for studying oxidative processes and developing bioactive molecules.
Biological Activity
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (commonly referred to as 13-HPOT) is a lipid hydroperoxide derived from the enzymatic oxidation of α-linolenic acid. This compound plays a significant role in plant defense mechanisms and signaling pathways. This article examines its biological activity, focusing on its roles in plant physiology, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₃₀O₄
- Molecular Weight : 310.43 g/mol
- CAS Number : 67597-26-6
1. Plant Defense Mechanisms
13-HPOT is involved in the jasmonic acid (JA) signaling pathway, which is crucial for plant responses to biotic stressors such as herbivory and pathogen attack. Upon damage by pests like Aphis lucorum, plants increase the production of JA and its derivatives, including 13-HPOT. This compound acts as a signaling molecule that activates defense genes and promotes the synthesis of secondary metabolites that deter herbivores.
2. Signal Transduction
The compound functions as a precursor in the biosynthesis of other bioactive lipids. It can be converted into various jasmonates that modulate gene expression related to stress responses. For instance, studies have shown that treatment with 13-HPOT leads to the upregulation of genes associated with defense mechanisms in cotton plants .
Case Study: Cotton Plant Response
A study investigated the transcriptomic and metabolomic responses of cotton plants after exposure to Aphis lucorum. The results indicated that levels of 13-HPOT significantly increased following herbivore feeding, correlating with enhanced expression of defense-related genes . The study also highlighted the metabolic pathways influenced by this compound, including those leading to the production of phenolic compounds and terpenoids.
Research on Cold Stress Responses
Another research effort focused on the role of trienoic fatty acids like 13-HPOT in cold acclimation processes in plants. The findings revealed that these fatty acids are essential for maintaining membrane fluidity under cold stress conditions . Mutants lacking specific desaturases exhibited reduced levels of trienoic acids and displayed impaired cold tolerance.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
13-Hydroperoxyoctadeca-9,11,15-trienoic acid | C₁₈H₃₀O₄ | Plant defense signaling; precursor to jasmonates |
12-Oxophytodienoic Acid (OPDA) | C₁₈H₃₀O₃ | Intermediate in JA biosynthesis; induces stress responses |
Jasmonic Acid (JA) | C₁₈H₃₄O₂ | Regulates plant growth and defense; mediates responses to wounding |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid?
- Synthesis : Enzymatic oxidation of linolenic acid derivatives using lipoxygenases (e.g., 15-LOX) under controlled oxygen tension is a common approach. Autoxidation under specific pH and temperature conditions can also generate hydroperoxy derivatives, though stereochemical control requires enzymatic methods .
- Purification : Reverse-phase HPLC with C18 columns and UV detection (234 nm for conjugated dienes) ensures high purity (>99%). Confirm purity via LC-MS or GC-MS with derivatization (e.g., methyl ester formation) .
Q. How can the stereochemical configuration at C13 and double-bond geometry be experimentally validated?
- NMR Analysis : 1H-NMR coupling constants (e.g., J11,12 and J13,14) and nuclear Overhauser effect (NOE) correlations resolve double-bond geometry (E/Z). Chiral column HPLC or comparison with synthetic standards confirms the 13S configuration .
- Chemical Derivatization : Reduction of the hydroperoxy group to hydroxy followed by Mosher ester analysis or chiral GC-MS provides stereochemical evidence .
Q. What stability considerations are critical for handling and storing this compound?
- Storage : Store at -80°C under inert gas (argon) to prevent hydroperoxide decomposition. Avoid exposure to light, transition metals, or reducing agents, which catalyze degradation into ketones (e.g., 13-oxo derivatives) .
- Stability Assays : Monitor hydroperoxide levels via iodometric titration or LC-MS over time. Decomposition products like 13-oxooctadecatrienoic acid indicate instability .
Advanced Research Questions
Q. How does this hydroperoxide interact with cellular redox systems, and what experimental models best capture its biological activity?
- Mechanistic Studies : Use recombinant enzymes (e.g., GPx4 for reduction to hydroxy derivatives) or cell lines with CRISPR-mediated knockout of redox regulators (e.g., Nrf2). Track lipid peroxidation via BODIPY-C11 fluorescence or MDA-TBA adducts .
- Model Systems : Primary hepatocytes or endothelial cells are ideal for studying pro-inflammatory signaling (e.g., NF-κB activation). For in vivo relevance, consider murine models with dietary PUFA supplementation .
Q. How should researchers design experiments to resolve contradictions in reported pro- vs. anti-inflammatory effects?
- Dose-Response Analysis : Test concentrations spanning 0.1–100 μM in vitro, as low doses may activate Nrf2 (anti-inflammatory), while high doses induce ROS (pro-inflammatory) .
- Context-Dependent Factors : Control for cell type (e.g., macrophages vs. epithelial cells), redox status (e.g., glutathione levels), and coexisting lipid mediators (e.g., resolvins) .
Q. What analytical strategies are recommended for detecting and quantifying this compound in complex biological matrices?
- Extraction : Solid-phase extraction (SPE) with C18 cartridges and methanol:water (80:20) elution minimizes matrix interference. Include antioxidant additives (e.g., BHT) during sample preparation .
- Quantification : UPLC-MS/MS in negative ion mode with multiple reaction monitoring (MRM) for m/z 311→153 (hydroperoxide) and m/z 295→171 (degradation product). Use deuterated internal standards (e.g., d4-13-HpODE) .
Q. How can researchers optimize experimental designs for in vivo studies of its metabolic fate?
- Isotopic Tracing : Administer 13C-labeled linolenic acid precursors to track incorporation into hydroperoxides and downstream metabolites (e.g., epoxy alcohols) via LC-high-resolution MS .
- Tissue-Specific Analysis : Use laser-capture microdissection to isolate lipid-rich regions (e.g., adipose tissue) and correlate spatial distribution with enzymatic activity (e.g., LOX expression via qPCR) .
Q. Data Presentation and Validation
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to address reproducibility concerns .
- Structural Visualization : Include interactive 3D molecular models (e.g., CC-DPS tools) to highlight stereochemical features and hydrogen-bonding interactions .
Properties
Molecular Formula |
C18H30O4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+/t17-/m0/s1 |
InChI Key |
UYQGVDXDXBAABN-XQQGBOTMSA-N |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.